molecular formula C9H10N4O B144891 4-Azidophenylpropionamide CAS No. 133906-26-0

4-Azidophenylpropionamide

Cat. No. B144891
CAS RN: 133906-26-0
M. Wt: 190.2 g/mol
InChI Key: NFHSEZIYAGWWQV-UHFFFAOYSA-N
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Description

4-Azidophenylpropionamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a derivative of phenylpropionamide and contains an azido group (-N3) attached to the phenyl ring. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

4-Azidophenylpropionamide has several scientific research applications, including the study of protein-protein interactions, protein labeling, and photoaffinity labeling. It is used as a cross-linking reagent to study protein-protein interactions and protein structure. It is also used as a photoaffinity labeling reagent to study protein-ligand interactions. The azido group in 4-Azidophenylpropionamide can be activated by UV light, which allows it to covalently bind to proteins and other biomolecules.

Mechanism of Action

The mechanism of action of 4-Azidophenylpropionamide involves the activation of the azido group by UV light. Upon activation, the azido group forms a highly reactive nitrene intermediate, which can covalently bind to nearby biomolecules, including proteins and nucleic acids. This covalent binding allows the identification and isolation of specific biomolecules of interest.
Biochemical and Physiological Effects:
4-Azidophenylpropionamide has minimal biochemical and physiological effects on cells and tissues. It is not known to be toxic or harmful to living organisms. However, it should be handled with care due to its potential reactivity and the risk of exposure to UV light.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Azidophenylpropionamide in lab experiments include its ability to selectively label and identify specific biomolecules, its high yield and purity, and its compatibility with various experimental conditions. However, some limitations include the potential for non-specific labeling, the need for UV light activation, and the risk of exposure to UV light.

Future Directions

For the use of 4-Azidophenylpropionamide include its application in the study of protein-protein interactions, protein structure, and drug discovery. It can be used to identify and isolate specific biomolecules of interest, which can lead to the development of new drugs and therapies. Additionally, new methods for the synthesis and activation of 4-Azidophenylpropionamide may be developed to improve its efficiency and selectivity in lab experiments.
In conclusion, 4-Azidophenylpropionamide is a versatile compound with several scientific research applications. Its ability to selectively label and identify specific biomolecules makes it a valuable tool in the study of protein-protein interactions, protein structure, and drug discovery. However, caution should be taken when handling this compound due to its potential reactivity and the risk of exposure to UV light. Further research and development of new methods for the synthesis and activation of 4-Azidophenylpropionamide may lead to new discoveries and applications in the future.

Synthesis Methods

The synthesis of 4-Azidophenylpropionamide has been achieved using various methods. One of the commonly used methods involves the reaction of 4-bromophenylpropionamide with sodium azide in the presence of a copper catalyst. This method yields 4-Azidophenylpropionamide with a high yield and purity. Other methods include the reaction of 4-iodophenylpropionamide with sodium azide or the reaction of 4-chlorophenylpropionamide with sodium azide in the presence of a palladium catalyst.

properties

CAS RN

133906-26-0

Product Name

4-Azidophenylpropionamide

Molecular Formula

C9H10N4O

Molecular Weight

190.2 g/mol

IUPAC Name

3-(4-azidophenyl)propanamide

InChI

InChI=1S/C9H10N4O/c10-9(14)6-3-7-1-4-8(5-2-7)12-13-11/h1-2,4-5H,3,6H2,(H2,10,14)

InChI Key

NFHSEZIYAGWWQV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCC(=O)N)N=[N+]=[N-]

Canonical SMILES

C1=CC(=CC=C1CCC(=O)N)N=[N+]=[N-]

synonyms

4-APP
4-azidophenylpropionamide

Origin of Product

United States

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